molecular formula C19H19N3O4 B2540568 2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol CAS No. 902011-65-8

2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol

Cat. No.: B2540568
CAS No.: 902011-65-8
M. Wt: 353.378
InChI Key: WZKHNRPLHVOYTK-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is characterized by the presence of a pyrimidine ring substituted with amino and methoxy groups, as well as a phenol moiety.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards AURKA. This makes it a promising candidate for further development as an anticancer agent.

Properties

IUPAC Name

2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-12-5-6-13(15(23)9-12)18-14(10-21-19(20)22-18)11-4-7-16(25-2)17(8-11)26-3/h4-10,23H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKHNRPLHVOYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC(=C(C=C3)OC)OC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327917
Record name 2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648335
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

902011-65-8
Record name 2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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